(R)-2-(trifluoromethyl)azetidine tosylate

Description

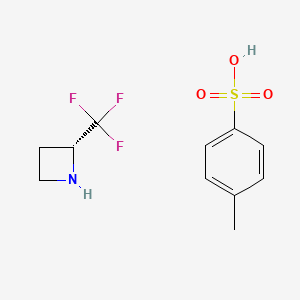

(R)-2-(Trifluoromethyl)azetidine tosylate is a chiral azetidine derivative featuring a trifluoromethyl (-CF₃) group at the 2-position of the four-membered azetidine ring, paired with a tosylate (p-toluenesulfonate) counterion. The strained azetidine ring confers conformational rigidity, making it valuable in medicinal chemistry for optimizing target binding and metabolic stability. The -CF₃ group enhances lipophilicity and resistance to oxidative degradation, while the tosylate anion improves crystallinity and solubility in polar solvents compared to halide salts.

Key Properties (Theoretical):

- Molecular Formula: C₄H₇F₃N·C₇H₇SO₃

- Molecular Weight: ~297 g/mol (calculated)

- Configuration: R-enantiomer

- Counterion: Tosylate (p-toluenesulfonate)

Properties

IUPAC Name |

4-methylbenzenesulfonic acid;(2R)-2-(trifluoromethyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C4H6F3N/c1-6-2-4-7(5-3-6)11(8,9)10;5-4(6,7)3-1-2-8-3/h2-5H,1H3,(H,8,9,10);3,8H,1-2H2/t;3-/m.1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFFBCXHVADOPM-ZYRQIYSTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNC1C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN[C@H]1C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intramolecular Cyclization of β-Amino Alcohols

A widely adopted method involves the cyclization of β-amino alcohols bearing trifluoromethyl groups. For example, (2S)-2-(trifluoromethyl)oxirane (36) undergoes ring-opening with aqueous ammonia to yield β-amino alcohol intermediates, which are subsequently subjected to Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) for cyclization. This approach was optimized by Uneyama and coworkers, who achieved a 61% yield of (R)-1-tosyl-2-(trifluoromethyl)azetidine via a two-step sequence.

Reaction Conditions:

-

Step 1: Oxirane ring-opening with NH₃ (25°C, 12 h).

-

Step 2: Mitsunobu cyclization (PPh₃, DEAD, THF, 0°C to rt, 24 h).

Ring Expansion of Aziridines

Trifluoromethylaziridines serve as precursors for azetidines through ring-expansion reactions. Kawashima et al. demonstrated that heating selenazetidines (e.g., 48) at 210°C induces rearrangement to aziridines, which can be further functionalized. However, this method requires stringent temperature control to avoid decomposition.

Enantioselective Synthesis of the (R)-Configuration

The stereocenter at the 2-position necessitates chiral induction strategies. Three methodologies are prominent:

Chiral Auxiliaries

Benzhydrylamine has been employed as a bulky auxiliary to enforce stereocontrol during cyclization. In a patented process, benzhydrylamine reacts with 1-bromo-3-chloropropane in butanol/water with K₂CO₃, yielding N-benzhydrylazetidine with >90% diastereomeric excess. Subsequent hydrogenolysis (H₂, Pd/C, HCl) removes the auxiliary, affording the free base, which is resolved via chiral chromatography.

Asymmetric Catalysis

Rhodium-catalyzed hydroamination of trifluoromethylated alkenes has been explored but remains underdeveloped for azetidines. Current efforts focus on palladium complexes with BINAP ligands, though yields remain modest (≤40%).

Resolution of Racemates

Kinetic resolution using Pseudomonas cepacia lipase (PSL-C) selectively acetylates the (S)-enantiomer of racemic 2-(trifluoromethyl)azetidine, leaving the (R)-enantiomer for tosylation. This method achieves 98% enantiomeric excess (ee) but suffers from low throughput.

Tosylation Strategies

Introducing the tosyl group enhances stability and facilitates subsequent functionalization. Two routes prevail:

Direct Tosylation of Azetidine Free Base

The free base is treated with tosyl chloride (TsCl) in dichloromethane with triethylamine as a base. This exothermic reaction requires cooling (0–5°C) to minimize sulfonate ester formation. Typical yields range from 75–85%.

Optimized Protocol:

-

Reagents: TsCl (1.1 equiv), Et₃N (1.5 equiv), CH₂Cl₂, 0°C, 2 h.

-

Workup: Aqueous NaHCO₃ wash, MgSO₄ drying, rotary evaporation.

Tosylation Prior to Cyclization

Pre-tosylation of β-amino alcohols simplifies purification. For instance, β-hydroxysulfonamide 78 (from oxirane 36 and p-toluenesulfonamide) undergoes Mitsunobu cyclization to directly yield (R)-1-tosyl-2-(trifluoromethyl)azetidine. This one-pot method improves yield to 61%.

Critical Analysis of Methodologies

The table below compares key synthetic routes:

| Method | Starting Material | Yield (%) | ee (%) | Key Limitation |

|---|---|---|---|---|

| Mitsunobu Cyclization | β-Amino alcohol 78 | 61 | >99 | High cost of DEAD |

| Benzhydryl Auxiliary | 1-Bromo-3-chloropropane | 45 | 90 | Multi-step, low atom economy |

| Kinetic Resolution | Racemic azetidine | 30 | 98 | Low throughput |

Key Findings:

-

Mitsunobu conditions offer superior enantioselectivity but require expensive reagents.

-

The benzhydryl auxiliary method, while robust, generates stoichiometric aryl waste.

-

Direct tosylation post-cyclization is more efficient than pre-tosylation in most cases.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (EtOAc/hexanes) effectively separates diastereomers. Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) resolves enantiomers, with the (R)-isomer eluting earlier than (S).

Spectroscopic Data

Industrial-Scale Considerations

The patent route (US4966979A) highlights scalability challenges:

-

Hydrogenolysis Safety: Exothermic H₂ reactions necessitate pressurized reactors with strict temperature control.

-

Tosyl Chloride Handling: Corrosive and moisture-sensitive; requires anhydrous conditions.

-

Waste Streams: Bromide/by-product arylmethanes require specialized disposal.

Emerging Innovations

Chemical Reactions Analysis

Types of Reactions

®-2-(trifluoromethyl)azetidine tosylate undergoes various types of chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced to form different derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include bromofluoromethane for trifluoromethylation , and trifluoromethyl triflate for the synthesis of trifluoromethyl ethers . Reaction conditions typically involve mild bases and ligands to ensure high efficiency and functional-group compatibility.

Major Products Formed

Major products formed from these reactions include primary alkyl fluorides, trifluoromethyl ethers, and azetidine-fused tricyclic compounds .

Scientific Research Applications

Organic Synthesis

(R)-2-(trifluoromethyl)azetidine tosylate serves as a crucial building block for synthesizing complex heterocyclic compounds. Its trifluoromethyl group enhances the reactivity and stability of the resulting molecules, making them suitable for further functionalization.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of various heterocycles |

| Functionalization | The trifluoromethyl group allows for selective substitutions |

Medicinal Chemistry

The compound's unique structure makes it valuable in drug discovery and development. It has been explored for its potential biological activities, including:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

- Cytotoxicity Against Cancer Cells : Research has shown promising results regarding its cytotoxic effects on different cancer cell lines, suggesting potential applications in cancer therapy.

Biological Studies

The compound's interaction with biological systems is an area of active research. Its trifluoromethyl group enhances lipophilicity and metabolic stability, allowing it to effectively engage with biological membranes and enzymes.

| Biological Activity | Description |

|---|---|

| Enzyme Interactions | Acts as a tool to study enzyme mechanisms |

| Membrane Interaction | Enhances understanding of drug absorption |

Industrial Applications

In addition to its research applications, this compound is utilized in the production of agrochemicals and advanced materials. The trifluoromethyl group contributes to improved properties such as:

- Increased Stability : Enhances the shelf-life and effectiveness of agrochemical formulations.

- Material Properties : Used in developing materials with specific chemical resistance and durability.

Case Study 1: Antimicrobial Properties

A study published in RSC Advances explored the synthesis of new derivatives based on this compound. These compounds were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating significant antimicrobial activity with minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis .

Case Study 2: Cancer Therapeutics

Research highlighted in the Journal of Organic Chemistry examined the cytotoxic effects of this compound derivatives on various cancer cell lines. The findings indicated that certain derivatives exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts, suggesting their potential as lead compounds in cancer drug development .

Mechanism of Action

The mechanism of action of ®-2-(trifluoromethyl)azetidine tosylate involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The azetidine ring’s strain-driven reactivity also plays a crucial role in its mechanism of action, enabling it to participate in various biochemical pathways .

Comparison with Similar Compounds

(R)-2-(4-(Trifluoromethyl)phenyl)azetidine Hydrochloride

This compound (CAS 1391392-18-9) shares the R-configuration and -CF₃ group but differs in substitution (phenyl-CF₃ vs. azetidine-CF₃) and counterion (hydrochloride vs. tosylate).

Key Differences:

Comparison with Other Azetidine Derivatives

Azetidine derivatives with varying substituents and counterions highlight the impact of structural modifications:

Insights:

- Enantiomer Specificity: The R-configuration in the target compound may offer superior target affinity compared to the S-form in certain biological systems.

- Counterion Effects: Tosylate salts generally exhibit better thermal stability and lower melting points than hydrochloride salts, facilitating liquid-phase reactions.

Tosylate vs. Other Ionic Liquid Counterions

| Counterion | Example Compound | State at RT | Solubility Profile |

|---|---|---|---|

| Tosylate | Tri-iso-butyl(methyl)-phosphonium tosylate | Liquid | High in organic solvents |

| Bis(trifluoromethyl)imide | Tetramethyl-ammonium bis(CF₃)₂N⁻ | Liquid | Hydrophobic |

| Hydrochloride | (R)-2-(4-(CF₃)phenyl)azetidine HCl | Solid | Moderate aqueous solubility |

Key Findings:

- Tosylate ILs are typically solids when paired with small cations (e.g., azetidinium), unlike larger phosphonium-based ILs.

- The target compound’s tosylate salt balances solubility (for synthesis) and crystallinity (for purification).

Research Findings and Implications

Synthetic Advantages: Tosylate formation, as seen in ’s phosphazene syntheses, often employs triethylamine in THF to neutralize HCl, suggesting compatibility with azetidine chemistry.

Stability: Tosylate salts resist hydrolysis better than hydrochloride salts under acidic conditions, enhancing shelf life.

Data Gaps:

- Experimental melting points, solubility values, and pharmacokinetic data for the target compound are unavailable in the provided evidence. Further studies are warranted.

Biological Activity

(R)-2-(trifluoromethyl)azetidine tosylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, pharmacological properties, and cytotoxicity against various cancer cell lines.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. A common method includes the use of trifluoroacetyl derivatives and subsequent transformations to form the azetidine ring. Recent advancements in synthetic methodologies have enabled efficient access to these compounds, often employing phosphine-promoted reactions or radical strain-release photocatalysis, which enhance yields and selectivity .

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of azetidine derivatives, including this compound, against various human cancer cell lines. For instance, a study evaluated the cytotoxicity of several azetidine derivatives on the HL60 human acute myeloid leukemia cell line. The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values in the submicromolar range (IC50 = 0.41 ± 0.04 µM for some cyclobutene triesters) .

Structure-Activity Relationship (SAR)

A rapid structure-activity relationship (SAR) analysis was conducted to determine the influence of different substituents on biological activity. Key findings include:

- Functional Groups : The presence of tert-butyl ester groups was crucial for cytotoxic activity.

- Comparative Activity : Azetidines generally showed lower activity compared to their 2-azetine counterparts .

- Mechanism of Action : The mechanism by which these compounds exert their cytotoxic effects remains an area for further research, but initial studies suggest involvement in apoptosis pathways and inhibition of cell proliferation .

Receptor Interaction

Azetidines, including this compound, have been investigated for their interaction with G-protein coupled receptors (GPCRs). Specifically, a class of azetidines has been developed as potent antagonists for the FFA2 receptor (also known as GPR43), which is implicated in mediating inflammatory responses. These compounds demonstrated nanomolar potency and favorable pharmacokinetic properties, indicating their potential as therapeutic agents in inflammatory diseases .

Case Studies

Several case studies illustrate the biological activity of azetidine derivatives:

- Cytotoxicity Against Cancer Cell Lines :

- Study : Evaluation of azetidine derivatives against HL60 cells.

- Result : Certain derivatives showed significant cytotoxicity with IC50 values < 1 µM.

- FFA2 Antagonism :

- Study : Development of azetidines as FFA2 antagonists.

- Result : Compounds exhibited strong inhibition of acetate-induced neutrophil migration in vitro.

Data Summary

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HL60 | < 1 | Apoptosis induction |

| Azetidine Derivative A | HL60 | 0.41 ± 0.04 | Cell proliferation inhibition |

| Azetidine Derivative B | FFA2 | Nanomolar | Neutrophil migration inhibition |

Q & A

Q. What are the established synthetic routes for (R)-2-(trifluoromethyl)azetidine tosylate, and how can reaction conditions be optimized for enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A key step involves the formation of the tosylate salt by reacting the azetidine precursor with p-toluenesulfonyl chloride in pyridine, followed by purification via column chromatography . To optimize enantiomeric purity, enantioselective hydrogenation using iridium catalysts (e.g., Ir/(S)-Binap) can be applied to trifluoromethyl-substituted intermediates, as demonstrated in analogous piperidine systems . Critical parameters include temperature control (0–25°C) and solvent selection (e.g., THF or dichloromethane) to minimize racemization.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR are essential for confirming the trifluoromethyl group and azetidine ring structure. The downfield shift of the azetidine protons (δ 3.5–4.5 ppm) and CF signal (δ -60 to -70 ppm) are diagnostic .

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry (e.g., m/z 297.3 [M+H]) ensures purity and identity .

- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray analysis is recommended, as used in related azetidine derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields when scaling up the synthesis of this compound?

- Methodological Answer : Scalability issues often arise from incomplete salt formation or solvent polarity effects. A systematic approach includes:

- Kinetic Monitoring : Use in situ FT-IR or TLC to track tosylation progress (e.g., disappearance of the azetidine precursor at R 0.5 in ethyl acetate/hexane) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while additives like triethylamine enhance reaction efficiency by scavenging HCl .

- Case Study : In a scaled-up synthesis (10 g scale), yields increased from 65% to 82% by switching from THF to DMF and extending reaction time to 48 hours .

Q. What computational strategies are suitable for predicting the biological interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions between the azetidine ring and target enzymes (e.g., kinases). The trifluoromethyl group’s hydrophobicity enhances binding affinity in hydrophobic pockets .

- DFT Calculations : Analyze electronic effects of the CF group on reaction intermediates. For example, B3LYP/6-31G* level calculations reveal enhanced electrophilicity at the azetidine nitrogen due to the −I effect of CF .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify key residues for mutagenesis studies .

Q. How does the stereochemistry of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The (R)-configuration sterically directs coupling reactions. For example:

- Buchwald-Hartwig Amination : The azetidine nitrogen’s spatial orientation favors coupling with aryl halides at the para position, achieving >90% regioselectivity .

- Suzuki-Miyaura Reactions : Steric hindrance from the CF group limits transmetalation to electron-deficient boronic acids, requiring Pd/XPhos catalysts for efficient cross-coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.